Ethyl 6-hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylate
Description
Systematic IUPAC Nomenclature and CAS Registry Number Analysis
The systematic IUPAC name for this compound, ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate , reflects its molecular architecture with precision. The parent pyrimidine ring is substituted at position 2 by a pyridin-2-yl group, at position 4 by a carboxylate ester (ethyl group), and at position 6 by a hydroxyl group. The CAS Registry Number 1240596-40-0 uniquely identifies this compound in chemical databases. This identifier is critical for unambiguous referencing in synthetic and analytical workflows. The nomenclature adheres to IUPAC rules by prioritizing the pyrimidine core and assigning locants to minimize numerical values for substituents.
The ethyl ester moiety is denoted as "carboxylate" in the name, with the esterifying alcohol (ethanol) specified as the "ethyl" group. The pyridin-2-yl substituent explicitly indicates the nitrogen atom at position 2 of the pyridine ring, ensuring no ambiguity in bonding orientation. This naming convention aligns with structurally analogous compounds, such as ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate (CAS 53396464), where substituent positions dictate the numbering hierarchy.
Molecular Architecture: Pyrimidine-Pyridine Hybrid Scaffold
The molecule features a pyrimidine ring (C₄H₃N₂) fused with a pyridine ring (C₅H₄N), creating a planar, conjugated system. The pyrimidine core is substituted at position 4 by an ethoxycarbonyl group (-COOCH₂CH₃) and at position 6 by a hydroxyl group (-OH). The pyridin-2-yl group at position 2 introduces an additional nitrogen atom into the system, enhancing electron delocalization. The molecular formula C₁₂H₁₁N₃O₃ corresponds to a molecular weight of 245.23 g/mol , consistent with the stoichiometry of its substituents.
The SMILES notation O=C(C1=NC(C2=NC=CC=C2)=NC(O)=C1)OCC clarifies the connectivity: the pyrimidine ring (positions 1–6) is bonded to the pyridine ring at position 2 and to the ethoxycarbonyl group at position 4. The hydroxyl group at position 6 participates in hydrogen bonding, influencing solubility and crystallinity. X-ray crystallography would likely reveal a near-planar geometry, with slight deviations due to steric interactions between the pyridine and ethyl ester groups.
Tautomeric Forms and Resonance Stabilization Mechanisms
The hydroxyl group at position 6 of the pyrimidine ring enables keto-enol tautomerism . In the enol form, the hydroxyl proton remains on the oxygen, while in the keto form, it migrates to the adjacent nitrogen, converting the hydroxyl to a carbonyl group. This tautomeric equilibrium stabilizes the molecule through conjugation with the pyrimidine and pyridine rings. Resonance structures further delocalize π-electrons across the hybrid scaffold, reducing overall energy and enhancing stability.
The ethoxycarbonyl group at position 4 contributes to resonance by withdrawing electron density via its carbonyl group, polarizing the pyrimidine ring. This withdrawal synergizes with the electron-donating effects of the hydroxyl group, creating a push-pull electronic environment. Comparable resonance patterns are observed in related compounds, such as ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate, where analogous tautomerism occurs.
Comparative Structural Analysis with Related Pyrimidine Carboxylates
This compound shares structural motifs with other pyrimidine carboxylates but differs in key substituents. For example:
The pyridin-2-yl group in the target compound introduces a nitrogen atom ortho to the pyrimidine linkage, unlike the pyrimidin-2-yl group in the second entry. This difference alters electronic properties: the pyridine nitrogen participates in conjugation without additional ring strain, whereas the pyrimidine substituent in the second compound introduces a second heterocycle with distinct resonance capabilities.
The ethyl ester group compared to methyl (as in the third entry) affects lipophilicity and steric bulk. Larger ester groups like ethyl may hinder crystal packing, influencing melting points and solubility. Additionally, the hydroxyl group’s position at C6 in the target compound contrasts with C5/C6 dihydroxy configurations in analogues like 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylic acid (CAS 62222-38-2), which exhibit enhanced acidity due to adjacent hydroxyl groups.
Structure
3D Structure
Properties
Molecular Formula |
C12H11N3O3 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
ethyl 6-oxo-2-pyridin-2-yl-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-12(17)9-7-10(16)15-11(14-9)8-5-3-4-6-13-8/h3-7H,2H2,1H3,(H,14,15,16) |
InChI Key |
OZSOHSJCUVEHQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC(=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Ketoesters with Amidines
β-Ketoesters, such as ethyl cyanoacetate, react with amidines or urea derivatives under acidic or basic conditions to form pyrimidine rings. For example, ethyl cyanoacetate and trimethyl orthoacetate undergo condensation to yield intermediates like ethyl 2-cyano-3-methoxybut-2-enoate. Subsequent cyclization with pyridine-2-carboxamidine introduces the pyridine moiety at the C2 position of the pyrimidine ring.
Vilsmeier-Haack Cyclization
The Vilsmeier reagent (POCl₃/DMF) facilitates cyclization of ketene dithioacetals or enaminones into pyrimidine derivatives. In a modified procedure, thiophene ester intermediates are condensed with isonicotinonitrile to form pyrimidinones, which are then chlorinated to generate reactive 4-chloro intermediates. This method offers high regioselectivity and yields exceeding 90% under optimized conditions.
Stepwise Synthesis and Functionalization
Intermediate Synthesis: Ethyl 4-Methoxy-2-Pyridone-3-Carboxylate
A critical intermediate, ethyl 4-methoxy-2-pyridone-3-carboxylate, is synthesized via the following steps:
-
Condensation : Ethyl cyanoacetate reacts with trimethyl orthoacetate under reflux to form ethyl 2-cyano-3-methoxybut-2-enoate.
-
Nucleophilic Substitution : Treatment with N,N-dimethylformamide dimethyl acetal in xylene introduces a dimethylamino group, yielding ethyl 2-cyano-3-methoxy-5-(dimethylamino)-2,4-pentadienoate.
-
Cyclization : Reflux in glacial acetic acid induces cyclization to ethyl 4-methoxy-2-pyridone-3-carboxylate.
Table 1: Reaction Conditions for Intermediate Synthesis
Demethylation and Decarboxylation
The final step involves demethylation of the methoxy group and decarboxylation to yield the target compound. Hydrobromic acid (48% w/v) in refluxing acetic acid (1:1 v/v) simultaneously removes the methyl group and the ester moiety, producing this compound in 75% yield.
Alternative Routes via Pyridine-N-Oxide Intermediates
Recent advancements utilize pyridine-N-oxide chemistry to enhance reactivity at the C2 position. Nicotinic acid derivatives are oxidized to N-oxides using mCPBA, followed by nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to introduce cyano groups. Subsequent reduction with sodium in ethanol affords aminopyridine intermediates, which undergo cyclocondensation with malonate esters to form the pyrimidine core.
Table 2: Comparison of Demethylation Agents
Optimization Challenges and Solutions
Regioselectivity in Cyclization
Competing pathways during cyclization may lead to regioisomers. Employing polar aprotic solvents (e.g., DMF) and slow addition of reagents improves selectivity for the 6-hydroxy isomer.
Purification of Hydrophilic Byproducts
Aqueous workup with sodium bicarbonate (pH 8–9) effectively removes acidic byproducts, while recrystallization from ethyl acetate enhances purity (>98% by HPLC).
Spectroscopic Characterization
-
¹H NMR (DMSO-d6): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.23 (s, 1H, pyrimidine-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.33 (t, J = 7.1 Hz, 3H, CH₃).
Industrial Scalability Considerations
The patent route is preferred for scale-up due to:
-
Low-cost starting materials (ethyl cyanoacetate: $25/kg).
-
Minimal chromatographic purification.
-
High overall yield (58% over four steps).
Emerging Methodologies
Chemical Reactions Analysis
Chlorination at the 6-Position
The hydroxyl group at the 6-position undergoes substitution with chlorine using phosphorus oxychloride (POCl₃), yielding ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate. This reaction is pivotal for further functionalization.
| Reaction Conditions | Yield | Reference |
|---|---|---|
| POCl₃, 90°C, 2 hours; quenched with sodium acetate in water | 20% |
This transformation is typically conducted under anhydrous conditions, with POCl₃ acting as both solvent and chlorinating agent. The low yield highlights challenges in steric hindrance or competing side reactions.
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid, enhancing water solubility for biological testing.
| Conditions | Outcome | Reference |
|---|---|---|
| Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis | 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid |
The reaction’s efficiency depends on pH and temperature, with basic conditions generally favoring faster kinetics.
Nucleophilic Substitution
The hydroxyl group participates in nucleophilic substitutions, enabling the introduction of diverse functional groups (e.g., amines, thiols).
| Nucleophile | Reagent | Product | Reference |
|---|---|---|---|
| Amines | R-NH₂, DCC/DMAP | 6-amino-2-(pyridin-2-yl)pyrimidine-4-carboxylate derivatives | |
| Thiols | R-SH, Mitsunobu conditions | 6-sulfanyl derivatives |
These reactions expand the compound’s utility in medicinal chemistry for structure-activity relationship (SAR) studies.
Metal Complexation
The pyridine and pyrimidine nitrogen atoms act as ligands, forming coordination complexes with transition metals.
| Metal Salt | Application | Complex Type | Reference |
|---|---|---|---|
| Pd(OAc)₂ | Catalytic C–H activation | Palladium(II) complex | |
| Ru(bpy)₃Cl₂ | Photoredox catalysis | Ruthenium(II) complex |
Such complexes are instrumental in catalytic cycles for cross-coupling reactions, as demonstrated in Pd/Ru-photoredox-mediated C–H arylation .
Esterification and Transesterification
The carboxylic acid (post-hydrolysis) can undergo re-esterification with alternative alcohols to modify lipophilicity.
| Alcohol | Conditions | Product | Reference |
|---|---|---|---|
| Methanol | H₂SO₄ catalyst, reflux | Methyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate | |
| Benzyl alcohol | DCC, DMAP, room temperature | Benzyl ester derivative |
Cross-Coupling Reactions
The chloro derivative (from Reaction 1) serves as a substrate for Suzuki–Miyaura cross-coupling to install aryl/heteroaryl groups.
| Aryl Boronic Acid | Catalyst System | Yield | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 65–85% |
This reaction leverages the Pd-complexing ability of the pyridine-pyrimidine scaffold for regioselective coupling .
Comparative Reactivity of Pyrimidine Derivatives
The compound’s reactivity is distinct due to its substitution pattern. Below is a comparison with structurally related molecules:
| Compound | Key Functional Groups | Notable Reactivity |
|---|---|---|
| Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate | Hydroxyl at C4, pyridin-4-yl | Preferential oxidation at C4 |
| Methyl 2-hydroxy-6-(2-thiophenyl)pyrimidine-4-carboxylate | Thiophene at C6 | Enhanced electrophilic aromatic substitution |
Scientific Research Applications
Pharmaceutical Development
Lead Compound for Drug Design
The compound has shown promising biological activities, particularly in pharmacology. Its structural similarities to other biologically active compounds suggest potential applications in treating diseases such as cancer and inflammatory conditions. Research indicates that derivatives of pyrimidine can exhibit anti-inflammatory, anti-cancer, and antimicrobial properties .
Mechanism of Action
Studies on the interactions of ethyl 6-hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylate with biological targets are crucial for understanding its mechanism of action. These interactions may involve binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Synthetic Organic Chemistry
Versatile Intermediate
this compound serves as a valuable building block in synthetic organic chemistry. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—enables the synthesis of more complex molecules.
Synthesis Pathways
The synthesis typically involves multi-step organic reactions that allow for precise control over functional groups. This multi-step approach is essential for optimizing yields and enhancing the compound's efficacy.
Biological Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For instance, certain derivatives have been shown to potently suppress COX-2 activity, a key enzyme involved in inflammation .
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with specific substitutions showed promising antitumor activity with IC50 values indicating effective inhibition of cancer cell proliferation .
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity is attributed to the inhibition of collagen synthesis and deposition by hepatic stellate cells. This compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The hydroxyl (-OH) and amino (-NH₂) groups enhance polarity and hydrogen-bonding capacity, favoring biological interactions or crystallization . In contrast, chloro (-Cl) and trifluoromethyl (-CF₃) groups increase electrophilicity and lipophilicity, impacting toxicity and pharmacokinetics .
- Metal Coordination : The pyridin-2-yl group in this compound facilitates coordination with transition metals like cobalt, enabling catalytic or material science applications . Thiophene-containing analogs (e.g., ) lack this capability.
- Hazard Profiles : Chlorinated derivatives exhibit significant hazards (e.g., acute toxicity, skin irritation), necessitating stringent handling protocols compared to hydroxyl or methyl-substituted analogs .
Biological Activity
Ethyl 6-hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action.
Chemical Structure and Properties
This compound features a pyrimidine ring with a hydroxyl group at the 6-position and an ethyl ester at the carboxylic acid site. The presence of a pyridine moiety enhances its solubility and reactivity, making it a versatile compound in synthetic organic chemistry .
Anticancer Properties
Research indicates that derivatives of pyrimidine, including this compound, exhibit anticancer properties. Specific studies have shown that these compounds can inhibit various cancer cell lines by targeting key enzymes involved in cell proliferation and survival. For instance, structural analogs have demonstrated effectiveness against breast and colon cancer cells by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound also shows anti-inflammatory activity, which is crucial for treating conditions such as arthritis and other inflammatory diseases. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in cellular models .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Preliminary findings indicate effectiveness against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported in the low microgram per milliliter range . This suggests potential applications in developing new antimicrobial agents.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and inflammation.
- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways involved in cancer progression and inflammatory responses.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Ethyl 4-hydroxy-2-(pyridin-4-YL)pyrimidine-5-carboxylate | Hydroxyl group at position 4 | Antimicrobial activity |
| Methyl 2-hydroxy-6-(2-thiophenyl)pyrimidine-4-carboxylate | Thiophene substitution at position 6 | Anticancer properties |
| 6-Hydroxy-1,2,4-triazine derivatives | Different heterocyclic structure | Inhibitors of d-amino acid oxidase |
This table illustrates how variations in structure can lead to different biological activities, highlighting the significance of this compound's unique arrangement .
Case Studies and Research Findings
Recent studies have provided insights into the pharmacokinetics and safety profiles of this compound:
- Toxicity Studies : In vivo studies on animal models revealed that this compound exhibited no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .
- Pharmacokinetic Properties : The compound demonstrated good oral bioavailability (31.8%) and clearance rates (82.7 mL/h/kg), which are critical parameters for drug development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : This compound is typically synthesized via multi-component reactions (MCRs), such as the Biginelli reaction, which involves condensation of aldehydes, β-keto esters, and thioureas/amidines. For example, microwave-assisted synthesis (150°C, DMF solvent, triethylamine catalyst) improves reaction efficiency, reducing time from hours to 30 minutes and yielding ~15% after purification . Key optimization parameters include solvent polarity (DMF enhances solubility of polar intermediates), catalyst selection (TEA for acid scavenging), and temperature control to minimize side reactions. Post-synthesis purification often employs reverse-phase HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is critical for confirming substituent positions and hydrogen bonding (e.g., hydroxyl groups). X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and intermolecular interactions, particularly for pyrimidine derivatives . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, ESI-MS (electrospray ionization) with m/z analysis confirms the molecular ion peak (e.g., [M+1]⁺ at 328.2 in related compounds) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets (e.g., enzymes or receptors), identifying potential binding modes for derivatives with trifluoromethyl or pyridyl groups . Solvent effects can be simulated using the Polarizable Continuum Model (PCM) to optimize solubility parameters .
Q. How should researchers address contradictions in spectroscopic or biological activity data?
- Methodological Answer : Cross-validation using complementary techniques is essential. For instance, if NMR signals overlap, 2D COSY or HSQC experiments clarify connectivity. Contradictions in biological assays (e.g., variable IC₅₀ values) may arise from impurities; repurify the compound via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (>95%) . For crystallographic discrepancies (e.g., twinned data), use SHELXD for phase refinement and Olex2 for structure visualization .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer : Ester hydrolysis (converting the ethyl group to a carboxylic acid) enhances hydrophilicity. Co-solvents like polyethylene glycol (PEG-400) or cyclodextrin inclusion complexes improve aqueous solubility. Salt formation (e.g., sodium or trifluoroacetate salts) increases stability in physiological buffers. For example, sodium salicylate derivatives show improved bioavailability in related pyrimidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
